Sub-Micromolar Inhibitory Potency Against XccFPR vs. the Most Potent Literature Lead
The compound demonstrates an IC₅₀ of **0.18 µM** for inhibition of the NADPH-dependent 2,6-dichlorophenolindophenol (DCPIP) diaphorase activity of recombinant XccFPR at pH 8.0 and 25 °C [1]. In the same study, the best-performing lead inhibitor from a 10 000‑compound library, identified as **C12** (a chloro‑fluorophenyl urea derivative), exhibited an IC₅₀ of **7.7 µM** [2]. This corresponds to a **~43‑fold improvement in potency** for the target compound over the top-ranked HTS hit.
| Evidence Dimension | Inhibitory potency (IC₅₀) against XccFPR diaphorase activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.18 µM (BRENDA database entry referencing the same publication) |
| Comparator Or Baseline | Lead inhibitor C12 from the identical screen: IC₅₀ = 7.7 µM |
| Quantified Difference | 43-fold lower IC₅₀ (more potent) |
| Conditions | 50 mM Tris/HCl, pH 8.0, 25 °C; 20 nM XccFPR, 95 µM DCPIP, 50 µM NADPH, 2% DMSO |
Why This Matters
For researchers assembling an XccFPR inhibitor panel, the 0.18 µM potency provides a low‑concentration probe that minimizes DMSO carryover and off‑target solvent effects compared to micromolar alternatives like C12.
- [1] BRENDA Enzyme Database. Ligand entry for 2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile (BRENDA Ligand ID 223068). IC₅₀ = 0.18 µM (reference: Martínez-Júlvez et al., Molecules 2018, 23, E19). View Source
- [2] Martínez-Júlvez, M. et al. Molecules 2018, 23, 29. Table 1: C12 IC₅₀ = 7.7 µM for XccFPR diaphorase activity under identical buffer, co‑substrate, and temperature conditions. View Source
